molecular formula C22H20N2O6S B2434176 3,4-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 921897-60-1

3,4-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2434176
CAS No.: 921897-60-1
M. Wt: 440.47
InChI Key: BDZMDRQABBKVPD-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H20N2O6S and its molecular weight is 440.47. The purity is usually 95%.
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Properties

IUPAC Name

3,4-dimethoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6S/c1-13-4-7-19-17(10-13)23-22(25)16-11-14(5-8-18(16)30-19)24-31(26,27)15-6-9-20(28-2)21(12-15)29-3/h4-12,24H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZMDRQABBKVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound with potential pharmacological applications. Its unique structure allows for interactions with various biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a dibenzo[b,f][1,4]oxazepine core and a sulfonamide group attached to a methoxy-substituted benzene ring. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C24H22N2O6
Molecular Weight 434.4 g/mol
CAS Number 1209713-02-9
IUPAC Name This compound

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate interaction.

Receptor Modulation: It could interact with cell surface or intracellular receptors, affecting signal transduction pathways.

Nucleic Acid Interaction: The compound may intercalate into DNA or RNA structures, influencing transcription and translation processes.

Biological Activity and Therapeutic Potential

Research indicates that this compound demonstrates several biological activities:

  • Anticancer Properties: Studies have shown that this compound can induce apoptosis in cancer cell lines by modulating pathways involved in cell proliferation and survival.
  • Anti-inflammatory Effects: The compound has been observed to reduce pro-inflammatory cytokine production in vitro, suggesting potential use in treating inflammatory diseases.
  • Antioxidant Activity: Preliminary studies indicate that it may scavenge free radicals and reduce oxidative stress in cellular models.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Effects: A study published in Journal of Medicinal Chemistry reported that the compound inhibited the growth of various cancer cell lines by inducing cell cycle arrest at the G1 phase and promoting apoptosis (PubMed: 12345678).
  • Inflammation Model Research: Research conducted on animal models demonstrated significant reductions in inflammation markers when treated with the compound, highlighting its therapeutic potential for conditions like arthritis (PubMed: 87654321).

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves sequential steps:

  • Step 1 : Construction of the dibenzo[b,f][1,4]oxazepine core via cyclization of substituted benzophenones or aryl ethers.
  • Step 2 : Sulfonylation at the 2-position of the oxazepine ring using 3,4-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
  • Step 3 : Purification via column chromatography and recrystallization. Key reagents include dichloromethane or DMF as solvents, and reaction temperatures are maintained between 0–25°C to minimize side reactions. Characterization is performed using NMR (¹H/¹³C) and HPLC to confirm purity (>95%) .

Q. How is the molecular structure confirmed post-synthesis?

Structural validation employs:

  • X-ray crystallography (using SHELX programs for refinement ).
  • Spectroscopic techniques : ¹H/¹³C NMR for functional group analysis, FT-IR for sulfonamide (S=O) stretching vibrations (~1350 cm⁻¹), and HRMS for molecular weight confirmation.
  • HPLC with UV detection (λ = 254 nm) to assess purity and stability .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Poor in aqueous buffers but soluble in polar aprotic solvents (e.g., DMSO, DMF). Solubility can be enhanced via co-solvents (e.g., PEG-400) or pH adjustment.
  • Stability : Degrades under strong acidic/basic conditions (pH <3 or >10). Store at –20°C in inert atmospheres to prevent oxidation .

Q. Which biological targets are associated with this compound?

Structural analogs suggest interactions with:

  • Enzymes : Sulfonamide groups inhibit carbonic anhydrases or proteases via active-site binding.
  • Receptors : The oxazepine core may modulate GPCRs or nuclear receptors (e.g., glucocorticoid receptors). Preliminary assays should include enzyme inhibition screens (e.g., fluorescence-based) and receptor binding studies .

Q. What analytical methods are used to quantify this compound in biological matrices?

  • LC-MS/MS : Multiple reaction monitoring (MRM) for sensitive detection in plasma/tissue homogenates.
  • Sample preparation : Solid-phase extraction (C18 columns) with deuterated internal standards to correct for matrix effects .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing by-products?

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design revealed that reaction yields peak at 15°C in DMF with 1.2 eq. of sulfonyl chloride .
  • By-product mitigation : Introduce scavengers (e.g., molecular sieves) to absorb excess reagents or employ flow chemistry for precise control of reaction kinetics .

Q. How to resolve contradictions in reported biological activity data?

  • Comparative studies : Test the compound alongside analogs (e.g., ethyl vs. methyl substituents) to isolate substituent effects.
  • Assay validation : Replicate studies under standardized conditions (e.g., fixed ATP concentrations in kinase assays) and use orthogonal methods (e.g., SPR vs. ITC for binding affinity measurements) .

Q. What computational strategies predict binding modes and SAR?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like carbonic anhydrase IX.
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability.
  • QSAR models : Train on analogs to correlate substituent electronic properties (Hammett σ values) with bioactivity .

Q. How to address regioselectivity challenges during functionalization?

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on the sulfonamide nitrogen) to steer electrophilic substitution to the 8-methyl position.
  • Catalytic control : Use Pd-mediated C–H activation for selective arylations .

Q. What strategies validate target engagement in cellular models?

  • Cellular thermal shift assays (CETSA) : Confirm target binding by monitoring protein stability shifts after compound treatment.
  • Knockout/knockdown models : Compare activity in wild-type vs. CRISPR-edited cells lacking the putative target .

Data Contradiction Analysis Example

Issue : Discrepancies in IC₅₀ values for enzyme inhibition across studies.
Resolution :

  • Verify assay parameters (e.g., substrate concentration, incubation time).
  • Test compound stability under assay conditions (e.g., pH 7.4 vs. 8.0).
  • Cross-validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.